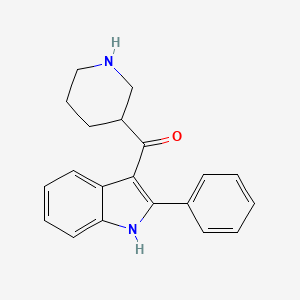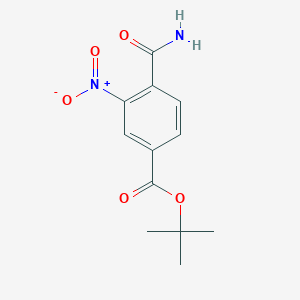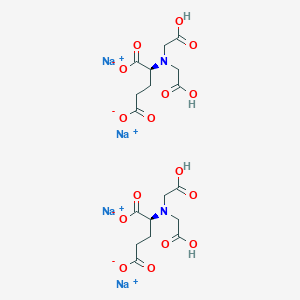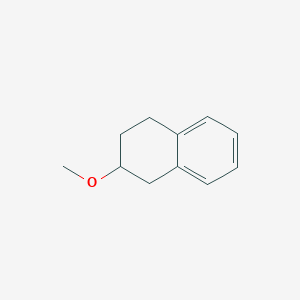![molecular formula C27H27NO7 B8538836 Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B8538836.png)
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydroxyphenyl group, which is known for its antioxidant properties, and a succinic acid dibenzyl ester moiety, which enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate typically involves multiple steps. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine to form the intermediate Schiff base. This intermediate is then subjected to a series of reactions, including reduction and esterification, to yield the final product. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process typically includes recrystallization and chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: It is explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate exerts its effects is primarily through its antioxidant activity. The dihydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may interact with specific molecular targets, such as enzymes involved in oxidative stress pathways, to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): Known for its role as a precursor to neurotransmitters.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with antioxidant properties.
Succinic acid derivatives: Various esters and amides of succinic acid used in pharmaceuticals and materials science.
Uniqueness
Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate stands out due to its combined structural features, which confer both antioxidant activity and enhanced stability
Propiedades
Fórmula molecular |
C27H27NO7 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
dibenzyl 2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate |
InChI |
InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31) |
Clave InChI |
SNEUAEKNRYBOTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide](/img/structure/B8538757.png)







![2-Amino-4-chloro-7-[3,5-bis-O-(2,4-dichlorophenylmethyl)-2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8538828.png)




